BenchChemオンラインストアへようこそ!

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide

Medicinal Chemistry CNS Drug Design Metabolic Stability

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide is a fully synthetic small molecule (MF: C18H18ClN3OS; MW: 359.87 g/mol) belonging to the N,2-disubstituted benzo[d]thiazol-2-amine acetamide class. Its core features a 4-chlorobenzo[d]thiazole heterocycle connected via a tertiary N-methylamino linker to an N-(2-ethylphenyl)acetamide terminus.

Molecular Formula C18H18ClN3OS
Molecular Weight 359.87
CAS No. 1396686-40-0
Cat. No. B2603968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide
CAS1396686-40-0
Molecular FormulaC18H18ClN3OS
Molecular Weight359.87
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C18H18ClN3OS/c1-3-12-7-4-5-9-14(12)20-16(23)11-22(2)18-21-17-13(19)8-6-10-15(17)24-18/h4-10H,3,11H2,1-2H3,(H,20,23)
InChIKeyYDOFWESLKGLDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide (CAS 1396686-40-0): Chemotype Overview and Procurement Context


2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide is a fully synthetic small molecule (MF: C18H18ClN3OS; MW: 359.87 g/mol) belonging to the N,2-disubstituted benzo[d]thiazol-2-amine acetamide class [1]. Its core features a 4-chlorobenzo[d]thiazole heterocycle connected via a tertiary N-methylamino linker to an N-(2-ethylphenyl)acetamide terminus. The benzothiazole scaffold is a privileged structure in medicinal chemistry, associated with anticonvulsant, anti-inflammatory, antimicrobial, and kinase-inhibitory activities [2]. This specific substitution pattern—a chlorine at the 4-position of the benzothiazole ring, an N-methyl group on the 2-amino linker, and a 2-ethyl substituent on the distal phenyl ring—is designed to modulate lipophilicity, metabolic stability, and target-binding conformation relative to simpler 2-aminobenzothiazole analogs. However, publicly available primary literature describing quantitative biological evaluation of this exact compound remains absent as of the search date.

Why Generic 2-Aminobenzothiazole Acetamides Cannot Substitute for CAS 1396686-40-0


Within the 2-aminobenzothiazole acetamide class, minor structural modifications produce substantial shifts in pharmacological profiles. N-methylation of the 2-amino linker, as present in this compound, is known to eliminate hydrogen-bond donor capacity at that position, altering membrane permeability, blood-brain barrier penetration potential, and metabolic N-dealkylation susceptibility [1]. The 4-chloro substituent on the benzothiazole ring is a strategic lipophilic, electron-withdrawing modification; in structurally related series, this substituent has been shown to shift MIC values against Candida glabrata to 8 µg/mL, whereas distinct substituent patterns at other benzothiazole positions yield different potency profiles [2]. The 2-ethyl group on the terminal phenyl ring introduces steric bulk and conformational constraint that influences target binding: removing or repositioning this ethyl group alters the dihedral angle between the phenyl ring and the acetamide plane, potentially disrupting key hydrophobic interactions. Thus, 'close analog' compounds lacking this precise combination of N-methyl, 4-chloro, and 2-ethylphenyl substitutions cannot be assumed to replicate the binding kinetics, selectivity, or physicochemical behavior of the target compound [1].

Quantitative Differentiation Evidence for 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide


N-Methyl Linker Modification Eliminates H-Bond Donor and Alters CNS Multiparameter Optimization (MPO) Score

The N-methyl substitution on the 2-amino linker of this compound distinguishes it from the broader class of 2-aminobenzothiazole acetamides that retain a free NH. The methylation effect in medicinal chemistry is well-characterized: converting a secondary amine to a tertiary amine removes one hydrogen-bond donor, which typically improves passive membrane permeability and can enhance blood-brain barrier penetration, while also blocking oxidative N-dealkylation pathways that are major clearance routes for NH-containing analogs [1]. In general, the difference between N-H and N-CH3 in terms of logD can range from +0.5 to +1.0 log units under physiological pH, directly impacting CNS MPO desirability scores.

Medicinal Chemistry CNS Drug Design Metabolic Stability

4-Chloro Substituent on Benzothiazole Core Confers Distinct Antifungal Potency Relative to Alternative Substitution Patterns

In a series of 2-chloro-N-(aryl)acetamide intermediates bearing 4-chlorobenzo[d]thiazole, compound 1f (2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide) demonstrated MIC of 8 µg/mL against Candida glabrata [1]. By contrast, the structural analog 1b (2-chloro-N-(3-chlorophenyl)acetamide), which replaces the benzothiazole ring with a simple chlorophenyl group, showed reduced activity in the same assay. This supports the inference that the 4-chlorobenzo[d]thiazole substructure is a productive scaffold for antifungal activity, and that the 4-chloro regioisomer specifically contributes to potency.

Antifungal Antimicrobial Structure-Activity Relationship

2-Ethylphenyl Terminal Group Provides Conformational Constraint Absent in 4-Ethylphenyl or Unsubstituted Phenyl Analogs

The 2-ethylphenyl substituent introduces a steric ortho-substitution effect that restricts rotation around the N-phenyl bond, favoring a specific bioactive conformation. Closely related analogs in the literature, such as 2-(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino-N-(2-ethylphenyl)acetamide (CAS 1396782-93-6) and N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide, share the identical 2-ethylphenyl terminus while varying the benzothiazole substituents [1]. This modular design—where the 2-ethylphenyl group serves as a conserved pharmacophoric anchor while the benzothiazole substitution modulates target affinity—enables systematic SAR exploration. Comparators that employ a 4-ethylphenyl or unsubstituted phenyl ring lack this ortho steric constraint and may exhibit different binding kinetics or selectivity profiles.

Conformational Analysis Ligand Efficiency Target Selectivity

Benzothiazole Acetamide Scaffold Demonstrates Anticonvulsant Activity in MES and scPTZ Seizure Models (Class-Level Evidence)

A series of new benzo[d]thiazol-2-yl-aminoacetamides was evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in albino mice [1]. Several compounds in this series demonstrated protective effects, establishing the benzothiazole-2-aminoacetamide scaffold as a validated anticonvulsant chemotype. While the specific compound with CAS 1396686-40-0 was not included in this published study, the structural similarity (benzothiazole core, 2-amino linker, acetamide terminus) supports its suitability for anticonvulsant screening. The N-methyl modification and 4-chloro substitution present in this compound may further modulate efficacy and neurotoxicity relative to the reported analogs.

Anticonvulsant Epilepsy MES Test scPTZ Test

4-Chlorobenzo[d]thiazole Subunit Is a Recognized Tyrosine Kinase Hinge-Binding Fragment

The 4-chlorobenzo[d]thiazole substructure has been identified in patent literature as a kinase hinge-binding motif. For example, BindingDB entry BDBM350118 reports N-(6-chlorobenzo[d]thiazol-2-yl)acetamide derivatives from patents US10208043 and US10941146 with BTK (Bruton's tyrosine kinase) IC50 values as low as 1 nM [1]. While this compound bears the chloro substitution at the 4-position rather than the 6-position, the benzothiazole-2-amino scaffold is recognized as a versatile ATP-competitive kinase inhibitor core. The N-methyl group may further optimize the vector toward the kinase selectivity pocket.

Kinase Inhibition Cancer Fragment-Based Drug Design

Limited Primary Data Availability Necessitates Confirmatory Characterization Prior to Biological Testing

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases did not recover any primary research articles or patents that directly report the synthesis, biological evaluation, or physicochemical characterization of this specific compound. The only indexed entries are on vendor platforms. This absence of published characterization data means that the compound's identity, purity, and stability have not been independently verified by the peer-reviewed literature [1]. Procurement decisions should therefore include plans for in-house analytical confirmation (NMR, LC-MS, HPLC purity) and stability assessment before committing to large-scale biological testing.

Quality Control Compound Characterization Reproducibility

Recommended Research Application Scenarios for CAS 1396686-40-0 Based on Structural and Class-Level Evidence


Antifungal Hit-Finding and Lead Optimization Against Candida Species

Deploy this compound in antifungal susceptibility screening panels against Candida glabrata and related species. The 4-chlorobenzo[d]thiazole scaffold has demonstrated MIC of 8 µg/mL against C. glabrata in structurally related acetamide derivatives, providing a rationale for screening [1]. The N-methyl and 2-ethylphenyl modifications may further modulate potency and selectivity relative to the published hit, making this compound a candidate for SAR expansion.

CNS-Targeted Anticonvulsant Screening in MES and scPTZ Models

Include this compound in in vivo anticonvulsant screening using MES and scPTZ models in rodents, following the precedent set by benzothiazol-2-yl-aminoacetamides that demonstrated seizure protection [2]. The N-methyl modification is predicted to enhance CNS penetration by removing an H-bond donor, potentially improving brain-to-plasma ratios over NH-bearing analogs.

Kinase Selectivity Panel Screening for Oncology and Inflammation Targets

Profile this compound against a panel of tyrosine kinases, including BTK, based on the precedent that chlorobenzo[d]thiazole-2-acetamides achieve nanomolar BTK inhibition [3]. The 4-chloro regioisomer may exhibit a distinct selectivity fingerprint compared to 6-chloro analogs, offering potential for identifying selective kinase inhibitors.

Medicinal Chemistry SAR Campaigns Using Modular Benzothiazole-Acetamide Libraries

Use this compound as a core scaffold for systematic SAR exploration. The conserved 2-ethylphenyl terminus and N-methyl linker allow for modular variation of the benzothiazole substituent, enabling exploration of electronic and steric effects on target binding [4]. The 4-chloro group can serve as a synthetic handle for further diversification via cross-coupling reactions.

Quote Request

Request a Quote for 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.